molecular formula C45H54F2N4O8 B192657 Vinflunine CAS No. 162652-95-1

Vinflunine

Cat. No. B192657
CAS RN: 162652-95-1
M. Wt: 816.9 g/mol
InChI Key: NMDYYWFGPIMTKO-KLCPSUAYSA-N
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Description

Vinflunine is a novel fluorinated vinca alkaloid derivative . It is a third-generation member of the vinca alkaloid family with anti-tumor actions . It was first described in 1998 at the Pierre Fabre research center in France . It is used to treat advanced or metastatic transitional cell carcinoma of the urothelial tract after a platinum-containing treatment has failed .


Synthesis Analysis

Vinflunine is obtained by semisynthesis using superacidic chemistry to selectively introduce two fluorine atoms at the 20′ position of the catharanthine moiety . This compound has been selected for clinical development on the basis of encouraging preclinical activity .


Molecular Structure Analysis

The molecular structure of Vinflunine is C45H54F2N4O8 . The optimal structural modification of this compound is the introduction of two fluorine atoms at the 20′ position, a part of the molecule previously inaccessible by classic chemistry .


Chemical Reactions Analysis

Vinflunine is a microtubule inhibitor that binds to tubulin at or near to the vinca binding sites to inhibit its polymerization into microtubules during cell proliferation . It exhibits an antitumor efficacy than Vinorelbine, Vinblastine, and Vincristine .


Physical And Chemical Properties Analysis

Vinflunine has a molecular weight of 816.944 . It is a small molecule and is considered a nitrogenous base .

Scientific Research Applications

Anti-Angiogenic and Vascular-Disrupting Activities

Vinflunine, a vinca alkaloid in phase III clinical development, demonstrates significant anti-angiogenic and vascular-disrupting activities. In vitro, it disrupts endothelial cell networks and inhibits their migration and organization into capillary-like structures. In vivo, it effectively inhibits angiogenesis and reduces liver metastases at doses considerably lower than its maximal therapeutic dose, highlighting its potential in combating metastasis and angiogenesis in cancer treatment (Kruczynski et al., 2006).

Preclinical Anticancer Properties

Vinflunine's distinct tubulin-binding affinities differentiate it from other vinca alkaloids, potentially reducing neurotoxicity. Its in vitro synergies with cisplatin, mitomycin C, doxorubicin, and 5-fluorouracil, and lower induction of drug resistance compared to vinorelbine, present a promising profile for combination therapy in cancer treatment (Kruczynski & Hill, 2001).

Clinical Activity in Various Cancers

Vinflunine shows clinical activity against transitional cell carcinoma of the urothelium, metastatic breast cancer, non-small cell lung cancer, and malignant pleural mesothelioma. Its manageable toxicity profile and reduced peripheral sensory neuropathy potential underscore its therapeutic promise in treating these malignancies (Bellmunt et al., 2008).

Antitumor Mechanisms

Vinflunine's antitumor effects are attributed to its modulation of microtubule dynamics, inducing apoptosis in target cells. Non-cytotoxic concentrations of vinflunine also exhibit antiangiogenic and antivascular activity, supporting its versatile role in cancer therapy (Braguer et al., 2008).

Vinflunine in Transitional Cell Carcinoma of the Urothelial Tract

A Phase III trial demonstrated vinflunine's efficacy in patients with advanced transitional cell carcinoma of the urothelial tract post platinum-containing regimen, showcasing a significant survival advantage and an acceptable safety profile, making it a viable treatment option (Bellmunt et al., 2009).

Microtubule Inhibitor Properties

As the first fluorinated microtubule inhibitor in the Vinca alkaloids family, vinflunine's significant activity in Phase II studies in various solid tumors supports its ongoing assessment in Phase III trials for advanced cancers (Bennouna et al., 2008).

Cell Death Induction Mechanisms

Vinflunine induces apoptosis in sensitive and resistant leukemia cells, characterized by DNA fragmentation and caspase activation, implicating its potential role in overcoming drug resistance in cancer therapy (Kruczynski et al., 2002).

Pharmacological and Clinical Perspectives

Vinflunine's pharmacological profile and promising results from Phase II studies in NSCLC, breast, and bladder cancers, combined with its synergistic potential with biologic agents, make it a candidate for exploring new treatment regimens (Yip et al., 2008).

Mechanism of Action

Vinflunine, at the lowest effective concentrations, interacts with the Vinca alkaloid binding site on tubulin, suppresses microtubule dynamics and microtubule treadmilling, causes cell cycle arrest which appears on fluorescence-activated cell sorting analysis as a G2+M phase arrest, and is associated with an accumulation of cells in mitosis leading to cell death via apoptosis .

Safety and Hazards

Vinflunine may cause irritation to the eyes and may be harmful if in contact with skin, if inhaled, or if swallowed . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26-,27+,36-,37+,38+,42+,43+,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDYYWFGPIMTKO-KLCPSUAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H54F2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936722
Record name 4'-Deoxy-20',20'-difluoro-C'-norvincaleukoblastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

816.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Microtubules are a major component of the cytoskeleton that have a critical role in maintenance of cell shape, mobility, adhesion and intracellular integrity. They also play a role in the formation of the mitotic spindle and chromosomal segregation to the daughter cells at mitosis. Via GTP hydrolysis at the β-tubulin subunit and polymerization of tubulin into linear polymers, microtubules, or macromolecular filaments composed of tubulin heterodimers, are formed via a mechanism of nucleation-elongation. At the onset of mitosis, the interphase microtubule network disassembles into the tubulin. The tubulin reassembles into a new population of mitotic spindle microtubules that further undergo rapid successions of lengthening and shortening until they are attached to the newly duplicated sister chromatids at their centromeres. The dynamic behaviour of microtubules are characterized by two mechanical process: dynamic instability indicating repeated switches of growth and shortening at the ends, and microtubule treadmilling that involves the fast-growing (+) end of the microtubule accompanied by a net loss of the opposite slow-growing (-) end. Microtubule treadmilling plays a critical role in mitosis by generating the forces for separation of the chromosomes in the mitotic spindle from centrosome and kinetochores. In both cancer and normal cells, vinflunine binds to tubulin at or near to the vinca binding sites at β-tubulin. It is proposed that in similarity to other vinca alkaloids, vinflunine is most likely to bind to β-tubulin subunit at the interdimer interface. Via direct binding to tubulin, vinflunine inhibits microtubule polymerization and induces a G2+M arrest, or a mitotic arrest. Vinflunine disrupts the dynamic function of microtubules by suppressing treadmilling and slowing the microtubule growth rate while increasing growth duration. Ultimately, mitotic accumulation at the metaphase/anaphase transition results in cell apoptosis.
Record name Vinflunine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11641
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vinflunine

CAS RN

162652-95-1
Record name Aspidospermidine-3-carboxylic acid, 4-(acetyloxy)-6,7-didehydro-15-[(2R,4R,6S,8S)-4-(1,1-difluoroethyl)-1,3,4,5,6,7,8,9-octahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-, methyl ester, (2β,3β,4β,5α,12R,19α)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinflunine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162652951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinflunine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11641
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4'-Deoxy-20',20'-difluoro-C'-norvincaleukoblastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINFLUNINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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